T 0156 hydrochloride

Vue d'ensemble

Description

T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It is more selective than sildenafil (IC50 values are 0.23, 56 and > 63000 nM for T 0156 and 3.6, 29 and > 270 nM for sildenafil at PDE5, PDE6 and PDEs 1 - 4 respectively). This compound is selective over 30 other enzymes and receptors (IC50 > 10 mM) and potentiates electrical field stimulation-induced relaxation of isolated rabbit corpus cavernosum.

Mécanisme D'action

Target of Action

T 0156 hydrochloride is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in various physiological processes.

Mode of Action

This compound specifically inhibits the hydrolysis of cGMP by PDE5 in a competitive manner . This inhibition leads to an increase in the concentration of cGMP, which in turn activates a cGMP-dependent pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/cGMP pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which then activates protein kinase G (PKG). PKG phosphorylates multiple targets, leading to various downstream effects such as smooth muscle relaxation and vasodilation .

Result of Action

The inhibition of PDE5 by this compound leads to an increase in cGMP levels, resulting in the activation of the cGMP-dependent pathway. This can lead to various molecular and cellular effects, such as the relaxation of smooth muscle cells . This makes this compound potentially useful in the treatment of conditions like erectile dysfunction and pulmonary arterial hypertension.

Analyse Biochimique

Biochemical Properties

T 0156 hydrochloride interacts with the enzyme phosphodiesterase type 5 (PDE5). It inhibits PDE5 more selectively than sildenafil . The nature of this interaction is inhibitory, with this compound preventing PDE5 from breaking down cyclic guanosine monophosphate (cGMP) in cells.

Cellular Effects

This compound, by inhibiting PDE5, affects various types of cells and cellular processes. It influences cell function by maintaining higher levels of cGMP, which plays a key role in cell signaling pathways . This can impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to PDE5 and inhibiting its enzymatic activity . This prevents the breakdown of cGMP, leading to increased cGMP levels. Elevated cGMP levels can then influence various cellular processes, including gene expression.

Metabolic Pathways

This compound is involved in the cGMP metabolic pathway, where it interacts with the enzyme PDE5 . By inhibiting PDE5, it can potentially affect metabolic flux and metabolite levels.

Propriétés

IUPAC Name |

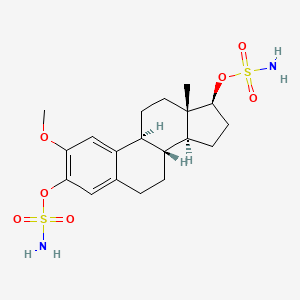

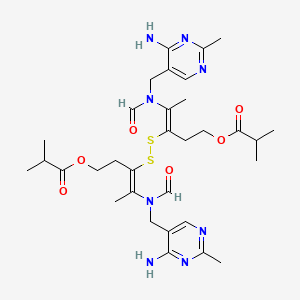

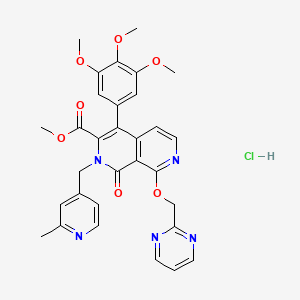

methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJCBXAXUHCWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045745 | |

| Record name | T-0156 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324572-93-2 | |

| Record name | T-0156 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.